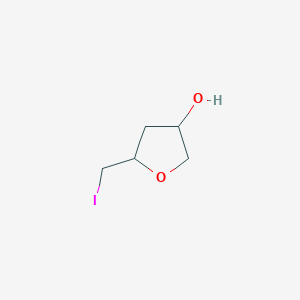

5-(Iodomethyl)tetrahydrofuran-3-ol

Descripción

5-(Iodomethyl)tetrahydrofuran-3-ol (CAS 188068-77-1) is a halogenated tetrahydrofuran derivative with the molecular formula C₅H₉IO₂ and a molecular weight of 228.03 g/mol . This compound features a hydroxyl group at the 3-position and an iodomethyl substituent at the 5-position of the tetrahydrofuran ring. Its structural uniqueness makes it valuable as a pharmaceutical intermediate, particularly in synthesizing complex heterocycles and nucleoside analogs .

Propiedades

Número CAS |

188068-77-1 |

|---|---|

Fórmula molecular |

C5H9IO2 |

Peso molecular |

228.03 g/mol |

Nombre IUPAC |

5-(iodomethyl)oxolan-3-ol |

InChI |

InChI=1S/C5H9IO2/c6-2-5-1-4(7)3-8-5/h4-5,7H,1-3H2 |

Clave InChI |

CQIXHAQHLCXRQQ-UHFFFAOYSA-N |

SMILES |

C1C(COC1CI)O |

SMILES canónico |

C1C(COC1CI)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The table below compares 5-(iodomethyl)tetrahydrofuran-3-ol with structurally related compounds:

Discussion of Comparative Properties

Functional Group Influence: The hydroxyl group in this compound enhances its polarity and reactivity in nucleophilic substitutions, distinguishing it from the ketone-containing 5-(iodomethyl)dihydrofuran-2(3H)-one . Compound 4f’s carbamoyl and imino substituents increase steric hindrance, reducing reactivity compared to the simpler hydroxyl-iodomethyl structure of the target compound .

Applications :

- Pharmaceutical Intermediates : The iodomethyl group in this compound facilitates cross-coupling reactions, making it superior to NP-59 (a steroid-based compound) for small-molecule drug synthesis .

- Imaging Agents : NP-59’s adrenal specificity contrasts with the broader synthetic utility of iodomethyl-tetrahydrofuran derivatives .

Physical Properties :

- Compound 4f exhibits a well-defined melting point (131–132°C) and optical activity ([α]D +20.3), which are critical for chiral resolution studies . In contrast, the physical data for this compound remain less documented.

Métodos De Preparación

Phosphonium Salt-Mediated Alkylation

A patented method involves the reaction of 5-methoxy-2,5-dihydrofuran-2-one with iodotriphenylphosphonium iodide under cryogenic conditions. In this process:

- Lithiation : 5-Methoxy-2,5-dihydrofuran-2-one is treated with n-butyllithium in tetrahydrofuran at −60°C to generate a stabilized enolate.

- Alkylation : The enolate reacts with iodotriphenylphosphonium iodide, forming a phosphonium intermediate.

- Hydrolysis : Quenching with ice-cold hydrochloric acid yields this compound after 17 hours at 20°C.

This method achieves moderate yields (40–55%) but requires meticulous temperature control to prevent ring-opening side reactions.

Stereochemical Control

The (3S,5R) configuration is achieved through:

- Chiral Pool Synthesis : Using enantiomerically pure tetrahydrofuran-3-ol derived from natural sources (e.g., carbohydrates).

- Asymmetric Catalysis : Employing Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to set stereocenters prior to iodination.

Patented protocols highlight the use of (−)-diisopropyl-L-tartrate as a chiral ligand in lithiation steps to enhance enantiomeric excess (ee > 90%).

Reaction Optimization

Critical parameters for maximizing yield and purity include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | −60°C to 0°C | Prevents elimination |

| Solvent | Tetrahydrofuran | Stabilizes enolate |

| Iodide Source | Iodotriphenylphosphonium iodide | High electrophilicity |

| Reaction Time | 17–24 hours | Complete hydrolysis |

Elevated temperatures (>0°C) promote side reactions such as β-elimination, forming 2,5-dihydrofuran derivatives.

Analytical Characterization

NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 4.15–4.05 (m, 1H, C3-OH), 3.85–3.70 (m, 2H, C5-CH₂I), 2.50–2.30 (m, 4H, tetrahydrofuran ring).

- ¹³C NMR : δ 75.2 (C3), 68.4 (C5), −5.1 (CH₂I).

Mass Spectrometry :

- ESI-MS : m/z 227.96473 [M−H]⁻, confirming molecular weight.

X-ray Crystallography :

- Crystals grown from ethyl acetate/hexane mixtures confirm the (3S,5R) configuration via anomalous dispersion.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in:

- EZH2 Inhibitors : Alkylation of lactam precursors in antitumor agents.

- Prostaglandin Analogues : Stereoselective construction of cyclopentane rings via Wittig reactions.

Patents disclose its use in synthesizing 3-formyl-4-methylpent-3-en-1-oic acid, a precursor to nonsteroidal anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(Iodomethyl)tetrahydrofuran-3-ol, and how can reaction conditions be optimized?

- Methodology : Grignard reagent-mediated alkylation in tetrahydrofuran (THF) under inert atmospheres (e.g., nitrogen) is a common approach. For example, highlights the use of THF solutions with isopropylmagnesium chloride at controlled temperatures (-5°C) to minimize side reactions. Optimization involves adjusting stoichiometry, reaction time, and temperature gradients to improve yield (typically 60–70%) while avoiding over-iodination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is advised .

Q. How should researchers safely handle this compound given its reactive iodomethyl group?

- Safety Protocol : Use nitrile gloves, face shields, and fume hoods to prevent skin/eye contact and inhalation. emphasizes proper glove inspection and disposal to avoid contamination. Store the compound in a cool, dry environment (<4°C) under nitrogen to prevent degradation. Reactivity with peroxides requires avoiding oxidizing agents .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Characterization :

- NMR : H and C NMR (DMSO-d6 or CDCl3) to verify iodomethyl (-CH2I) and tetrahydrofuran backbone signals.

- HRMS : High-resolution mass spectrometry (e.g., [M+Na]+ peaks) for molecular weight validation, as demonstrated in for a structurally similar iodinated compound .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). cites certified reference materials with ≥95% purity as benchmarks .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The iodomethyl group’s spatial arrangement affects SN2 reactivity. For example, steric hindrance from the tetrahydrofuran ring may slow substitution kinetics. Computational modeling (DFT) or X-ray crystallography (as in ) can map transition states and predict regioselectivity. Experimental validation via kinetic studies (e.g., varying nucleophile concentrations) is recommended .

Q. What strategies mitigate data contradictions in stability studies of this compound under varying pH and temperature conditions?

- Resolution Approach :

Controlled Degradation Studies : Monitor decomposition products (e.g., HI release) via ion chromatography or iodometric titration.

pH-Dependent LogD Analysis : notes LogD values (pH 5.5 and 7.4) for analogous hydroxymethyl-tetrahydrofuran derivatives, which correlate with stability. Adjust buffer systems (e.g., phosphate vs. acetate) to isolate pH effects .

Thermogravimetric Analysis (TGA) : Quantify thermal stability thresholds to reconcile conflicting shelf-life data .

Q. How can this compound be utilized as a precursor in synthesizing fluorinated drug candidates?

- Application : The iodomethyl group serves as a leaving group for fluorination via halogen exchange (e.g., using KF/18-crown-6 in DMF). demonstrates similar fluorinated tetrahydrofuran derivatives as intermediates in antiviral or anticancer agents. Post-fluorination, validate stereochemical integrity via chiral HPLC or circular dichroism (CD) .

Q. What experimental design considerations are critical for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., ’s synthetic analog studied via docking).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- In Vitro Assays : Pair with cytotoxicity screening (e.g., MTT assays) to evaluate therapeutic potential while controlling for iodide-mediated toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.